molecular formula C15H11FN2OS B11500053 N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenylacetamide

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenylacetamide

Cat. No.: B11500053
M. Wt: 286.3 g/mol
InChI Key: VCPGTRSWGCONRK-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenylacetamide is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a fluorine atom at the 6th position of the benzothiazole ring and a phenylacetamide group attached to the nitrogen atom

Preparation Methods

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenylacetamide typically involves the condensation reaction of 6-fluoro-1,3-benzothiazol-2-amine with phenylacetyl chloride under mild conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain the pure compound .

Chemical Reactions Analysis

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenylacetamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. For example, it has been shown to inhibit the activity of enzymes involved in the biosynthesis of bacterial cell walls, leading to the disruption of bacterial growth and proliferation . Additionally, the compound can interact with DNA and RNA, interfering with their replication and transcription processes, which can result in the inhibition of cancer cell growth .

Comparison with Similar Compounds

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenylacetamide can be compared with other benzothiazole derivatives that have similar structures and biological activities. Some of the similar compounds include:

Properties

Molecular Formula

C15H11FN2OS

Molecular Weight

286.3 g/mol

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenylacetamide

InChI

InChI=1S/C15H11FN2OS/c16-11-6-7-12-13(9-11)20-15(17-12)18-14(19)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,17,18,19)

InChI Key

VCPGTRSWGCONRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)F

Origin of Product

United States

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